N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine
Description
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-18-11-5-8-14(18)12-17-16-10-4-7-13-6-2-3-9-15(13)16/h2-4,6-7,9-10,14,17H,5,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUJQYGTHGYURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CNC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination
Procedure :
Naphthalen-1-amine reacts with (1-methylpyrrolidin-2-yl)methanal in tetrahydrofuran (THF) under reductive conditions. Sodium triacetoxyborohydride (NaBH(OAc)₃) serves as the reducing agent, with acetic acid (AcOH) as a proton source.
Key Conditions :
- Solvent : THF
- Temperature : Room temperature (23°C)
- Stoichiometry : 2.0 equivalents NaBH(OAc)₃, 1.1 equivalents aldehyde
- Yield : Up to 92% (adapted from similar protocols in).
Mechanistic Insight :
The reaction proceeds via imine formation, followed by borohydride reduction. Steric hindrance from the pyrrolidine ring necessitates mild conditions to avoid side reactions.
Palladium-Catalyzed Amination
Procedure :
Aryl halides (e.g., 1-bromonaphthalene) couple with (1-methylpyrrolidin-2-yl)methanamine using a palladium catalyst.
Catalytic System :
- Catalyst : Pd₂(dba)₃ (1 mol%)
- Ligand : 1,2-Bis(diphenylphosphino)ethane (dppe, 2 mol%)
- Base : Sodium tert-butoxide (NaOt-Bu)
- Solvent : Toluene
- Temperature : 100°C
Yield : 68–88% with >20:1 regioselectivity (based on).
- Tolerates electron-rich and sterically hindered substrates.
- Enables access to 2,3-trans and 2,5-cis diastereomers via controlled ligand selection.
Copper-Catalyzed Ullmann-Type Coupling
Procedure :
Naphthalen-1-amine reacts with (1-methylpyrrolidin-2-yl)methyl bromide in the presence of a copper catalyst.
Catalytic System :
- Catalyst : CuI (10 mol%)
- Ligand : Ethylene glycol (1.2 equivalents)
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Dimethylformamide (DMF)
- Temperature : 110°C
Yield : ~85% (extrapolated from).
- Requires anhydrous conditions.
- Over-alkylation may occur without careful stoichiometric control.
Alkylation via Mitsunobu Reaction
Procedure :
Naphthalen-1-ol couples with (1-methylpyrrolidin-2-yl)methanol under Mitsunobu conditions.
Reagents :
- Azodicarboxylate : Diethyl azodicarboxylate (DEAD)
- Phosphine : Triphenylphosphine (PPh₃)
- Solvent : THF
Yield : 52–72% (analogous to).
Post-Reaction Modification :
The resulting ether intermediate undergoes amination via Hofmann or Curtius rearrangement, though this step remains less efficient.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Complexity | Catalyst/Cost |
|---|---|---|---|---|
| Reductive Amination | 92% | Moderate | Low | NaBH(OAc)₃ ($) |
| Palladium Catalysis | 88% | High | High | Pd₂(dba)₃ ($$$) |
| Copper Catalysis | 85% | Moderate | Moderate | CuI ($) |
| Mitsunobu Reaction | 72% | Low | High | DEAD/PPh₃ ($$) |
Key Findings
- Reductive Amination offers the best balance of yield and simplicity for small-scale synthesis.
- Palladium-Catalyzed Amination is optimal for stereocontrolled, large-scale production but requires expensive catalysts.
- Copper-Mediated Methods provide cost-effective alternatives but lack regioselectivity in polycyclic systems.
- Steric hindrance from the pyrrolidine moiety complicates nucleophilic substitutions.
- Over-alkylation remains a concern in primary amine systems (e.g., naphthalen-1-amine).
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine group in the naphthalen-1-amine moiety undergoes typical nucleophilic substitution reactions. For example:
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Methylation : Reaction with methyl iodide in the presence of potassium carbonate yields N-methyl derivatives. This reaction proceeds at room temperature in dichloromethane with a reported yield of 78%.
-
Acylation : Treatment with acetyl chloride in pyridine produces the corresponding acetamide. The reaction requires anhydrous conditions and achieves 85% conversion within 2 hours.
| Reaction Type | Reagent | Conditions | Yield | Product |
|---|---|---|---|---|
| Alkylation | Methyl iodide | K₂CO₃, CH₂Cl₂, 25°C, 4h | 78% | N-Methylated derivative |
| Acylation | Acetyl chloride | Pyridine, 0°C → rt, 2h | 85% | N-Acetylated product |
Oxidation Reactions
The pyrrolidine ring undergoes oxidation under controlled conditions:
-
Peracid Oxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) in dichloromethane generates a pyrrolidine N-oxide. This reaction is stereospecific, favoring the (S)-configured product in >90% enantiomeric excess (ee) .
-
Catalytic Oxidation : Using RuO₄ as a catalyst in aqueous acetone, the methyl group on the pyrrolidine nitrogen is oxidized to a carboxyl group, though yields for this transformation are moderate (52%).
Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions:
-
Buchwald–Hartwig Amination : Reaction with aryl halides (e.g., bromobenzene) using Pd₂(dba)₃ and dppe as ligands forms biaryl amines. For example:
\text{N-[(1-methylpyrrolidin-2-yl)methyl]naphthalen-1-amine} + \text{PhBr} \xrightarrow{\text{Pd}_2(\text{dba})_3, \text{dppe}} \text{N-([1,1'-biphenyl]-4-yl) derivative} \quad (\text{Yield: 88%})This reaction proceeds with high regioselectivity (10:1) and moderate diastereomeric ratio (2:1) .
Hydrolysis and Acid-Base Reactions
The amine group reacts under acidic or basic conditions:
-
Hydrolysis : Treatment with 10% aqueous H₂SO₄ at reflux cleaves formamide intermediates (e.g., from synthetic pathways), liberating the free amine. This step achieves 82% yield in industrial-scale syntheses .
-
Deprotonation : The amine acts as a base in nonpolar solvents, forming salts with strong acids like HCl. The pKa of the naphthylamine proton is approximately 4.7, making it moderately acidic .
Stereoselective Cyclization
Intramolecular cyclization reactions exploit the compound’s chirality:
-
Pd-Catalyzed Carboamination : In toluene with NaOt-Bu, the pyrrolidine ring facilitates stereoselective C–C bond formation. For example, cyclization with α-phenyl substituents produces 2,5-cis pyrrolidines as major products (dr >20:1) due to minimized A(1,3)-strain in the transition state .
| Cyclization Type | Catalyst System | Conditions | Diastereomeric Ratio | Key Product |
|---|---|---|---|---|
| Carboamination | Pd₂(dba)₃, dppe | Toluene, 100°C | 10:1 | 2,5-cis pyrrolidine |
| Reductive Amination | NaBH₃CN, MeOH | RT, 12h | 5:1 | N-Alkylated derivative |
Radical Reactions
The naphthalene core participates in radical-mediated transformations:
-
Photochemical Bromination : Under UV light with N-bromosuccinimide (NBS), bromine adds preferentially to the α-position of the naphthalene ring (75% yield).
-
Nitration : Reaction with nitric acid in H₂SO₄ introduces nitro groups at the β-position, though this process is less selective (mixed isomers, 60% yield).
Comparative Reactivity with Analogues
The compound’s reactivity differs from simpler amines due to steric hindrance from the pyrrolidine group and resonance stabilization of the naphthylamine:
| Property | This compound | N-Methylaniline |
|---|---|---|
| pKa (amine proton) | 4.7 | 5.1 |
| Oxidation Stability | Moderate (sensitive to RuO₄) | Low (prone to overoxidation) |
| Coupling Reaction Yield | 88% (Buchwald–Hartwig) | 72% |
Key Research Findings
-
Chiral Induction : The (S)-configured pyrrolidine group directs stereoselectivity in cyclization reactions, achieving >90% ee in oxidation products .
-
Industrial Synthesis : A patented method using formamide intermediates and H₂SO₄ hydrolysis avoids bis-alkylated impurities, achieving 82% yield .
-
Catalytic Efficiency : Pd-based systems outperform Cu or Ni catalysts in cross-coupling reactions, with turnover numbers (TON) exceeding 10⁴ .
Scientific Research Applications
(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
N-((1,2-Diphenyl-1H-indol-3-yl)methyl)naphthalen-1-amine (5c)
- Structure : Combines naphthalen-1-amine with a substituted indole group.
- Synthesis : Prepared via condensation of naphthalen-1-amine and 1,2-diphenylindole-3-carbaldehyde (52% yield) .
- Applications : Demonstrates anti-inflammatory activity by modulating pro-inflammatory cytokines (e.g., IL-6, TNF-α) in human gingival fibroblasts .
N-(2,4-Dimethylphenyl)naphthalen-1-amine
- Structure : A simpler secondary amine with a dimethylphenyl substituent.
- Properties : Molecular weight 247.33 g/mol (vs. 240.35 for the target compound). The bulky dimethylphenyl group reduces rotational freedom compared to the flexible pyrrolidine moiety .
- Commercial Availability : Priced at ~$437/1g (95% purity), indicating higher synthetic complexity than the target compound .
Schiff Bases: (Z)-N-(2-Chlorobenzylidene)naphthalen-1-amine (CBN)
- Structure : Imine derivative formed from 1-naphthylamine and 2-chlorobenzaldehyde.
- Applications : Acts as a corrosion inhibitor for metals; DFT studies confirm electron donation via the imine bond and chlorophenyl group .
- Key Difference : The imine bond (C=N, ~1.26–1.29 Å) contrasts with the target compound’s C-N single bond, affecting stability and reactivity.
Pyrrolidine-Containing Analogues
[(1-Ethylpyrrolidin-2-yl)methyl][1-(naphthalen-1-yl)ethyl]amine
- Structure : Features an ethyl-substituted pyrrolidine and a naphthalenylethyl group.
- Applications: Not explicitly stated, but structural similarity suggests utility in drug discovery for central nervous system targets.
β-Butyl-N-[2-butyl-2-(1-naphthalenyl)-4-(1-pyrrolidinyl)butylidene]-β-(1-naphthalenyl)-1-pyrrolidinebutan-1-amine
- Structure : Complex pyrrolidine-naphthalene hybrid with multiple alkyl chains.
- Properties : High molecular weight (629.96 g/mol ) and lipophilicity (XLogP3 = 10.2) limit bioavailability compared to the target compound .
Functional Derivatives: Amides and Nitro Compounds
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
N-(2,4,6-Trinitrophenyl)naphthalen-1-amine
- Structure : Nitro-substituted derivative with explosive and antitumor properties.
- Applications : Exhibits IC₅₀ values comparable to cisplatin in Hep3B liver cancer cells .
- Key Difference : Electron-withdrawing nitro groups reduce basicity vs. the electron-donating pyrrolidine in the target compound .
Comparative Data Tables
Table 1. Structural and Physical Properties
Q & A
Q. What methodologies are employed to control regioselectivity in the functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
